(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate
CAS No.: 871716-68-6
Cat. No.: VC11531640
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.4
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871716-68-6 |
|---|---|
| Molecular Formula | C12H19N3O2S |
| Molecular Weight | 269.4 |
| IUPAC Name | tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)/t9-/m1/s1 |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N |
Introduction
(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine core functionalized with a thiazole ring and tert-butyl ester. This compound is of interest in medicinal chemistry due to its structural features that make it a potential candidate for bioactive molecule development, particularly in areas like enzyme inhibition, antimicrobial activity, or receptor binding.
The compound's structure includes:
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A pyrrolidine ring providing rigidity and chirality (R-enantiomer).
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A thiazole ring, known for its biological activity and common presence in drug molecules.
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A tert-butyl ester group, often used to improve solubility and stability during synthesis.
Synthesis Overview
The synthesis of (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate typically involves:
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Formation of the aminothiazole moiety through cyclization reactions involving thiourea derivatives.
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Coupling of the aminothiazole with an appropriate pyrrolidine derivative.
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Protection of the carboxylic acid group as a tert-butyl ester to enhance stability during subsequent reactions.
Biological Relevance
The compound's structural elements suggest potential applications in:
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Antibacterial Agents: The aminothiazole moiety is commonly found in antibiotics targeting Gram-positive and Gram-negative bacteria .
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Enzyme Inhibition: The pyrrolidine core can mimic proline residues in enzymatic active sites, making it a candidate for protease inhibitors.
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Drug Design: The tert-butyl ester improves lipophilicity, aiding in drug delivery across biological membranes.
Challenges and Future Directions
While promising, challenges include:
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Stereochemical Complexity: Ensuring enantiomeric purity during synthesis is critical for biological activity.
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Metabolic Stability: The tert-butyl ester may undergo hydrolysis in vivo, necessitating prodrug strategies or further modifications.
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Target Validation: Further studies are needed to identify specific protein targets or pathways modulated by this compound.
Future research should focus on:
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Structure-activity relationship (SAR) studies to optimize bioactivity.
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Docking simulations to predict binding modes with biological targets.
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In vitro and in vivo assays to evaluate therapeutic potential.
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